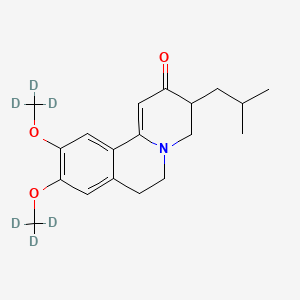
Einecs 256-143-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 256-143-6, also known as 1,2,3,4,5,6-hexachlorocyclohexane, is a chemical compound that belongs to the class of organochlorine compounds. It is a chlorinated hydrocarbon with the molecular formula C6H6Cl6. This compound has been widely used in various industrial applications due to its chemical stability and effectiveness as a pesticide.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete chlorination of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,5,6-hexachlorocyclohexane involves the continuous chlorination of benzene in large reactors. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The resulting compound is then purified through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Hexachlorocyclohexanone
Reduction: Lower chlorinated cyclohexanes
Substitution: Various substituted cyclohexanes depending on the nucleophile used
Scientific Research Applications
1,2,3,4,5,6-hexachlorocyclohexane has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Research has focused on its effects on biological systems, including its toxicity and environmental impact.
Medicine: Studies have investigated its potential use as an antiparasitic agent.
Industry: It has been used as a pesticide and in the production of other chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-hexachlorocyclohexane exerts its effects involves the disruption of cellular processes. It interferes with the function of enzymes and cellular membranes, leading to cell death. The compound targets various molecular pathways, including those involved in energy production and signal transduction.
Comparison with Similar Compounds
1,2,3,4,5,6-hexachlorocyclohexane can be compared with other organochlorine compounds such as:
- 1,2,3,4-tetrachlorobenzene
- 1,2,3,4,5-pentachlorobenzene
- 1,2,3,4,5,6-hexachlorobenzene
Uniqueness
What sets 1,2,3,4,5,6-hexachlorocyclohexane apart is its high degree of chlorination, which contributes to its chemical stability and effectiveness as a pesticide. Its unique structure also makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
43208-90-8 |
|---|---|
Molecular Formula |
C37H36N2O10S2 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
3-[5-phenyl-2-[(Z)-2-[(Z)-[5-phenyl-3-(3-sulfooxypropyl)-1,3-benzoxazol-2-ylidene]methyl]but-2-enyl]-1,3-benzoxazol-3-ium-3-yl]propyl sulfate |
InChI |
InChI=1S/C37H36N2O10S2/c1-2-27(23-36-38(19-9-21-46-50(40,41)42)32-25-30(15-17-34(32)48-36)28-11-5-3-6-12-28)24-37-39(20-10-22-47-51(43,44)45)33-26-31(16-18-35(33)49-37)29-13-7-4-8-14-29/h2-8,11-18,23,25-26H,9-10,19-22,24H2,1H3,(H-,40,41,42,43,44,45)/b27-2+,36-23- |
InChI Key |
WQYPOBUNZCXDKJ-FSXYLFKXSA-N |
Isomeric SMILES |
C/C=C(/CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])\C=C/4\N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O |
Canonical SMILES |
CC=C(CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


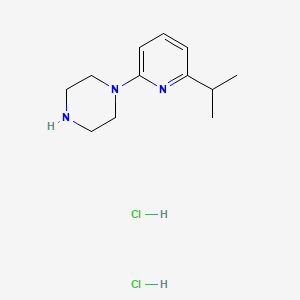
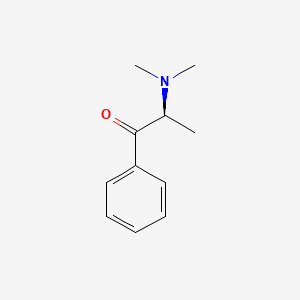
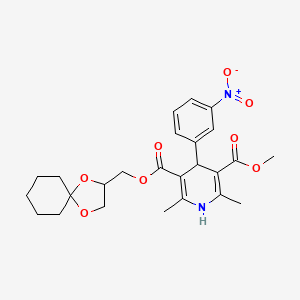
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)

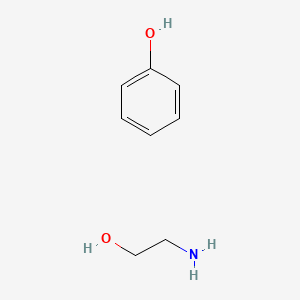

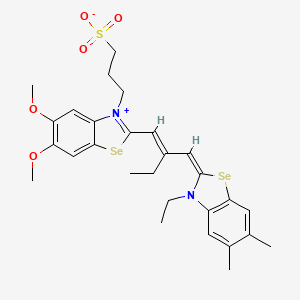
![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
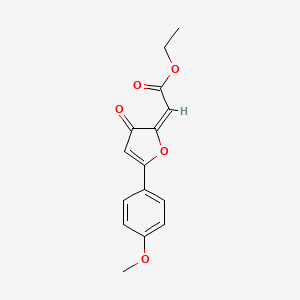
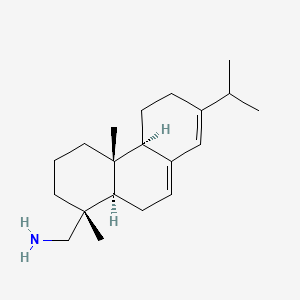
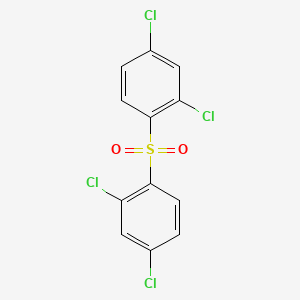
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
